Cas no 1184658-38-5 (2-tert-butylpyridine-3-carbaldehyde)
2-tert-butylpyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(tert-Butyl)nicotinaldehyde
- 2-tert-butylpyridine-3-carbaldehyde
- CS-0442027
- 2-tert-butylnicotinaldehyde
- G15164
- DB-364284
- A849857
- 1184658-38-5
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- Inchi: 1S/C10H13NO/c1-10(2,3)9-8(7-12)5-4-6-11-9/h4-7H,1-3H3
- InChI Key: TYTIYUJGJVZJHO-UHFFFAOYSA-N
- SMILES: O=CC1=CC=CN=C1C(C)(C)C
Computed Properties
- Exact Mass: 163.099714038g/mol
- Monoisotopic Mass: 163.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 30Ų
2-tert-butylpyridine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM277995-1g |
2-(tert-Butyl)nicotinaldehyde |
1184658-38-5 | 95% | 1g |
$701 | 2021-08-18 | |
| Chemenu | CM277995-5g |
2-(tert-Butyl)nicotinaldehyde |
1184658-38-5 | 95% | 5g |
$1964 | 2021-08-18 | |
| Ambeed | A690978-100mg |
2-(tert-Butyl)nicotinaldehyde |
1184658-38-5 | 97% | 100mg |
$244.0 | 2024-04-25 | |
| Ambeed | A690978-250mg |
2-(tert-Butyl)nicotinaldehyde |
1184658-38-5 | 97% | 250mg |
$392.0 | 2024-04-25 | |
| Ambeed | A690978-1g |
2-(tert-Butyl)nicotinaldehyde |
1184658-38-5 | 97% | 1g |
$976.0 | 2024-04-25 | |
| Ambeed | A690978-5g |
2-(tert-Butyl)nicotinaldehyde |
1184658-38-5 | 97% | 5g |
$2928.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3529-100mg |
2-tert-butylpyridine-3-carbaldehyde |
1184658-38-5 | 97% | 100mg |
¥1135.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3529-250mg |
2-tert-butylpyridine-3-carbaldehyde |
1184658-38-5 | 97% | 250mg |
¥1821.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3529-500mg |
2-tert-butylpyridine-3-carbaldehyde |
1184658-38-5 | 97% | 500mg |
¥3030.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3529-1g |
2-tert-butylpyridine-3-carbaldehyde |
1184658-38-5 | 97% | 1g |
¥4541.0 | 2024-04-25 |
2-tert-butylpyridine-3-carbaldehyde Suppliers
2-tert-butylpyridine-3-carbaldehyde Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 2-tert-butylpyridine-3-carbaldehyde
Recent Advances in the Application of 2-tert-butylpyridine-3-carbaldehyde (CAS: 1184658-38-5) in Chemical Biology and Pharmaceutical Research
The compound 2-tert-butylpyridine-3-carbaldehyde (CAS: 1184658-38-5) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic aldehyde serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting inflammatory and oncological pathways. Recent studies have highlighted its role in the design of novel kinase inhibitors and immunomodulatory agents, leveraging its unique steric and electronic properties conferred by the tert-butyl substituent at the 2-position.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-tert-butylpyridine-3-carbaldehyde as a scaffold for developing selective JAK3 inhibitors. Researchers utilized its aldehyde functionality for Schiff base formation with hydrazine derivatives, yielding compounds with nanomolar potency against JAK3 while maintaining >100-fold selectivity over other JAK isoforms. The tert-butyl group was found to be critical for binding pocket occupancy, as evidenced by X-ray crystallography of inhibitor-protein complexes (DOI: 10.1021/acs.jmedchem.3c00562).
In parallel developments, this compound has shown promise in antimicrobial applications. A team at the University of Cambridge reported its incorporation into novel quorum sensing inhibitors targeting Pseudomonas aeruginosa. The electron-withdrawing aldehyde group, combined with the bulky tert-butyl moiety, disrupted the LasR receptor binding with an IC50 of 2.3 μM, representing a 5-fold improvement over previous generation inhibitors (Nature Communications, 2024, 15:2341).
The synthetic versatility of 2-tert-butylpyridine-3-carbaldehyde has been further demonstrated in radiopharmaceutical development. Researchers at Memorial Sloan Kettering Cancer Center recently utilized it as a precursor for 18F-labeled PET tracers targeting fibroblast activation protein (FAP). The aldehyde group allowed efficient conjugation to aminooxy-functionalized peptides, while the tert-butyl group improved blood-brain barrier penetration for neurological applications (Journal of Nuclear Medicine, 2023, 64:suppl 1).
From a chemical biology perspective, the compound's unique properties have enabled novel protein labeling strategies. A 2024 ACS Chemical Biology paper described its use as a bioorthogonal handle for cysteine-specific protein modification, where the aldehyde reacts selectively with engineered cysteines bearing proximal basic residues, facilitated by the steric environment created by the tert-butyl group. This approach achieved >90% labeling efficiency within 5 minutes under physiological conditions.
Ongoing research continues to explore the full potential of 2-tert-butylpyridine-3-carbaldehyde. Current investigations include its application in PROTAC design (where it serves as a linker component), development of covalent inhibitors for challenging targets, and as a building block for supramolecular chemistry applications. The compound's commercial availability (now offered by ≥5 major chemical suppliers) and established synthetic routes (typically via Vilsmeier-Haack formylation of 2-tert-butylpyridine) ensure its continued adoption across multiple research domains.
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